2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline]
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] is a heterocyclic compound with a unique spiro structure, which means it has two rings connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] typically involves the reaction of cyclohexanone with an appropriate quinoline derivative under acidic conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic medium.
Reduction: NaBH₄ in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 2’,4’-Dihydro-1’H-spiro[cyclohexane-1,3’-quinoline]
- 3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]
- Spiro[cyclohexane-1,2’-quinoline] derivatives
Uniqueness: 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-8-14(9-5-1)10-11-15-13-7-3-2-6-12(13)14/h2-3,6-7,15H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXGABDSAOENNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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